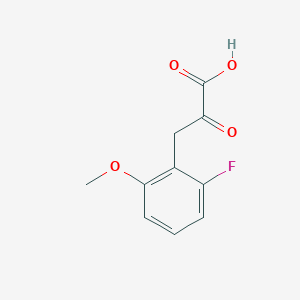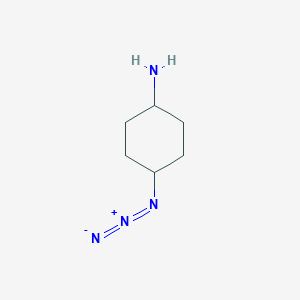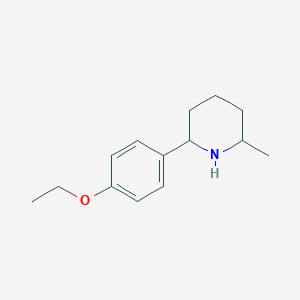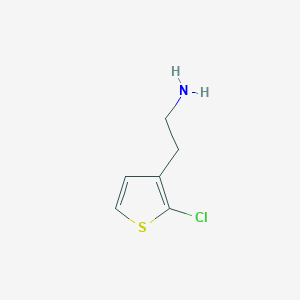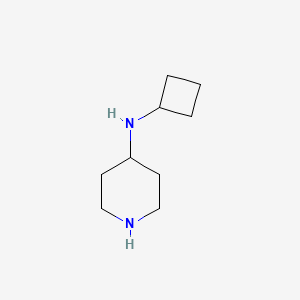
N-cyclobutylpiperidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclobutylpiperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine with one nitrogen atom this compound is characterized by the presence of a cyclobutyl group attached to the nitrogen atom of the piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclobutylpiperidin-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclobutylamine with 4-piperidone under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction conditions often include a solvent like methanol or ethanol and a catalyst such as acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-cyclobutylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-cyclobutylpiperidin-4-one using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield N-cyclobutylpiperidine using reducing agents like lithium aluminum hydride.
Substitution: The amine group in this compound can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: N-cyclobutylpiperidin-4-one.
Reduction: N-cyclobutylpiperidine.
Substitution: N-alkyl or N-acyl derivatives of this compound.
Applications De Recherche Scientifique
N-cyclobutylpiperidin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving amine neurotransmitters.
Medicine: this compound derivatives have potential therapeutic applications, including as analgesics, antipsychotics, and anti-inflammatory agents.
Industry: The compound is utilized in the development of new materials and catalysts for various industrial processes.
Mécanisme D'action
The mechanism of action of N-cyclobutylpiperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist at certain receptor sites, modulating the activity of neurotransmitters. Additionally, it may inhibit or activate enzymes involved in metabolic pathways, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-cyclobutylpiperidine: Lacks the amine group, making it less reactive in certain chemical reactions.
N-cyclopropylpiperidin-4-amine: Contains a cyclopropyl group instead of a cyclobutyl group, which can affect its steric and electronic properties.
N-cyclohexylpiperidin-4-amine: Features a larger cyclohexyl group, potentially altering its pharmacokinetic and pharmacodynamic profiles.
Uniqueness
N-cyclobutylpiperidin-4-amine is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic characteristics. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C9H18N2 |
|---|---|
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
N-cyclobutylpiperidin-4-amine |
InChI |
InChI=1S/C9H18N2/c1-2-8(3-1)11-9-4-6-10-7-5-9/h8-11H,1-7H2 |
Clé InChI |
WIJPSFYCRMJIGX-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)NC2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


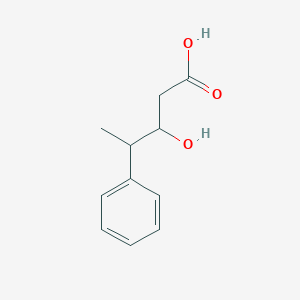
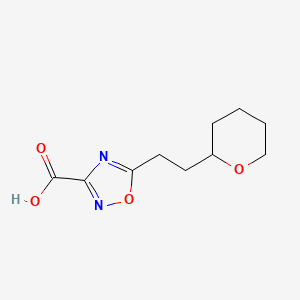
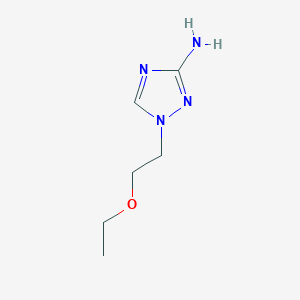
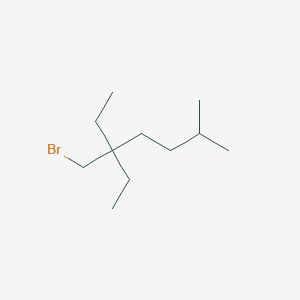
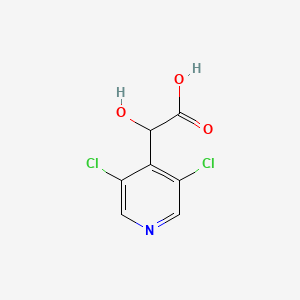

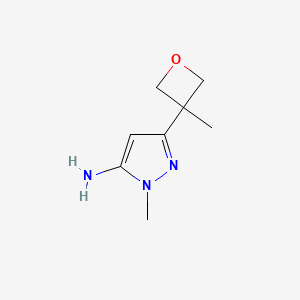
![rac-(1R,2R,3S,4S,5R,6R)-5-amino-6-phenylbicyclo[2.2.1]heptane-2,3-diol hydrochloride](/img/structure/B13525913.png)

![Tricyclo[3.2.1.0,2,7]octan-3-one](/img/structure/B13525921.png)
